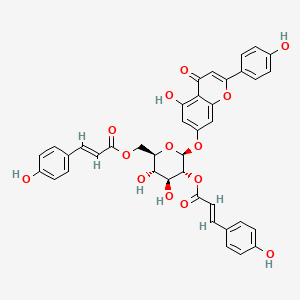
Apigenin 7-O-(2'',6''-di-O-E-p-coumaroyl)glucoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside: is a naturally occurring acylated flavonoid. It is a derivative of apigenin, a flavone found in many plants, and is known for its diverse biological activities. This compound is characterized by the presence of two p-coumaroyl groups attached to the glucose moiety at the 7-O position of apigenin.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside typically involves the acylation of apigenin glucoside. One common method includes the use of enzyme-catalyzed reactions to attach p-coumaroyl groups to the glucose moiety. For instance, protein extracts from plants like Croton floribundus can be used as sources of enzymes to achieve this acylation .
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from plant sources. Techniques such as ultrasound-assisted extraction and preparative high-performance liquid chromatography (HPLC) are employed to isolate and purify the compound from plant materials like Chrysanthemum morifolium .
化学反応の分析
Types of Reactions: Apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include apigenin, p-coumaric acid, and various oxidized derivatives of apigenin .
科学的研究の応用
Apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside has been extensively studied for its potential health benefits and applications in various fields:
作用機序
The biological effects of apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside are primarily mediated through its interaction with various molecular targets and pathways:
Anti-inflammatory Action: The compound inhibits the nuclear factor kappa B signaling pathway, reducing the production of pro-inflammatory cytokines.
Antioxidant Activity: It scavenges free radicals and upregulates the expression of antioxidant enzymes, protecting cells from oxidative stress.
Cardioprotective Effects: By modulating the inflammatory response and reducing oxidative stress, the compound helps protect cardiac tissues from ischemic damage.
類似化合物との比較
Apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside is unique due to its dual p-coumaroyl groups, which enhance its biological activity compared to other apigenin derivatives. Similar compounds include:
Apigenin 7-O-glucoside: Lacks the p-coumaroyl groups and has lower biological activity.
Apigenin 8-C-glucoside (Vitexin): Contains a glucose moiety at the 8-C position instead of the 7-O position.
Apigenin 6-C-glucoside (Isovitexin): Similar to vitexin but with the glucose moiety at the 6-C position.
These comparisons highlight the enhanced biological properties of apigenin 7-O-(2’‘,6’'-di-O-E-p-coumaroyl)glucoside due to its unique structural features.
特性
分子式 |
C39H32O14 |
|---|---|
分子量 |
724.7 g/mol |
IUPAC名 |
[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H32O14/c40-24-9-1-21(2-10-24)5-15-33(45)49-20-32-36(47)37(48)38(53-34(46)16-6-22-3-11-25(41)12-4-22)39(52-32)50-27-17-28(43)35-29(44)19-30(51-31(35)18-27)23-7-13-26(42)14-8-23/h1-19,32,36-43,47-48H,20H2/b15-5+,16-6+/t32-,36-,37+,38-,39-/m1/s1 |
InChIキー |
GBBLNEWSFXZKJC-IGNRUKHTSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


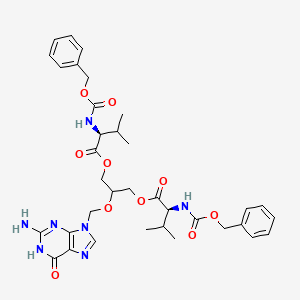
![2-piperidin-2-ylethyl N-[2-(4-chloro-1,3-thiazol-2-yl)phenyl]carbamate](/img/structure/B13444468.png)
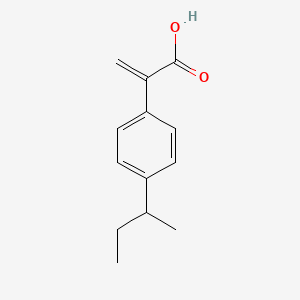
![N-[(1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridin-3-yl)carbonyl]-D-aspartic Acid](/img/structure/B13444481.png)
![1,3,5-Trichloro-2-[(1E)-2-nitro-1-propen-1-yl]benzene](/img/structure/B13444487.png)
![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13444500.png)
![methyl (E,3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13444506.png)
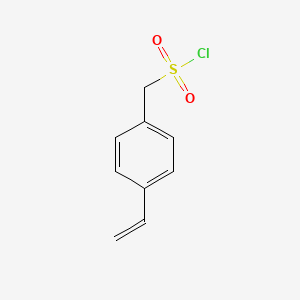
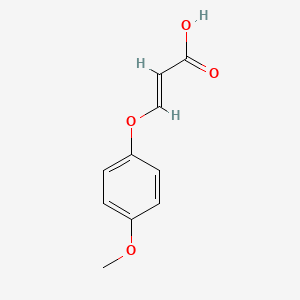
![2-[bromo(difluoro)methyl]-6-methoxy-1H-benzimidazole](/img/structure/B13444520.png)

![6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13444536.png)
![4-[(2-methylpropan-2-yl)oxycarbonyl]-1-(5-nitropyridin-2-yl)piperazine-2-carboxylic acid](/img/structure/B13444545.png)

